1-cyclopentyl-1H-pyrazole-5-carboxylic acid
Description
1-Cyclopentyl-1H-pyrazole-5-carboxylic acid (CAS 1303797-58-1) is a pyrazole-based heterocyclic compound with a cyclopentyl substituent at the 1-position and a carboxylic acid group at the 5-position. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol . Its structure combines the rigidity of the cyclopentyl group with the hydrogen-bonding capacity of the carboxylic acid, making it a candidate for drug discovery and crystallographic studies.
Properties
IUPAC Name |
2-cyclopentylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCESRIZDABALBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006334-24-2 | |
| Record name | 1-cyclopentyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of cyclopentanone with hydrazine hydrate to form the cyclopentyl hydrazone, which is then cyclized with diethyl oxalate under basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to enhance yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of pyrazole-5-carboxylic acid derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-Cyclopentyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pesticides due to its bioactivity
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Substituent Variations in Pyrazole Carboxylic Acids
The substituent at the 1-position and the carboxylic acid’s position significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Trends and Insights
Substituent Size and Solubility :
- Bulky groups (e.g., cyclohexyl in ) reduce aqueous solubility but enhance binding affinity in hydrophobic pockets.
- Smaller substituents (e.g., cyclopropylmethyl in ) improve solubility but may reduce target selectivity.
Positional Isomerism :
- Carboxylic acid at the 5-position (as in the parent compound) vs. 4-position (e.g., ) alters hydrogen-bonding networks and acidity (pKa differences).
Biological Activity :
- Aromatic substituents (e.g., phenyl in ) favor interactions with enzymes like kinases or GPCRs.
- Cycloalkyl groups (cyclopentyl, cyclohexyl) are common in kinase inhibitors due to their rigid conformations .
Synthetic Accessibility :
- Cyclopentyl derivatives often require multi-step synthesis, whereas methyl or phenyl analogs are more straightforward .
Biological Activity
1-Cyclopentyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring structure, which is a five-membered ring containing two adjacent nitrogen atoms. The cyclopentyl group contributes to its unique chemical properties, influencing its biological activity.
- Molecular Formula : C9H13N3O2
- Molecular Weight : 195.21 g/mol
Target of Action
Research indicates that this compound interacts with various biological targets, particularly influencing mitochondrial function. It has been reported to inhibit oxidative phosphorylation and ATP exchange reactions, affecting calcium uptake in cells.
Mode of Action
The compound's ability to inhibit oxidative phosphorylation suggests interference with the electron transport chain, crucial for cellular respiration. This mechanism may lead to altered energy metabolism and changes in cellular signaling pathways.
Biochemical Pathways
The inhibition of key biochemical pathways can result in significant molecular and cellular effects. These include modulation of energy metabolism and potential impacts on cell survival and proliferation.
Biological Activities
This compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can exhibit substantial anti-inflammatory effects. For instance, compounds structurally related to this compound have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
| Compound | IC50 (μg/mL) | COX Inhibition |
|---|---|---|
| This compound | TBD | COX-2 selective |
| Standard (Diclofenac) | 54.65 | Reference |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its structural similarity to other bioactive compounds allows it to interact with specific receptors or enzymes involved in tumor growth regulation.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| Human Colon Adenocarcinoma (CXF HT-29) | TBD | |
| Human Lung Adenocarcinoma (LXFA 629) | TBD |
Case Studies
Case Study 1: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory potential of various pyrazole derivatives, including this compound. The results indicated significant COX-2 inhibitory activity with minimal side effects on gastric tissues, suggesting a favorable safety profile for therapeutic applications .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of pyrazole derivatives. The study highlighted the ability of these compounds to mitigate oxidative stress in neuronal cells, providing insights into their potential use in treating neurodegenerative diseases.
Q & A
Basic Research Questions
What are the optimal synthetic routes for 1-cyclopentyl-1H-pyrazole-5-carboxylic acid, and how can regioselectivity challenges be addressed?
The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation of β-keto esters with hydrazine derivatives, followed by functionalization. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by alkaline hydrolysis . Regioselectivity issues arise during cyclization due to competing tautomeric forms; controlled reaction conditions (e.g., solvent polarity, temperature) and steric effects from substituents (e.g., cyclopentyl groups) can direct regiochemistry .
Which spectroscopic techniques are most effective for structural characterization, and how do experimental data align with computational models?
Combined FTIR, NMR, and X-ray crystallography are critical. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, experimental FTIR (C=O stretch at 1685 cm⁻¹) and NMR (δ ~12.5 ppm for COOH) matched density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) within 2% deviation . Discrepancies in bond lengths (e.g., C=O: 1.21 Å experimentally vs. 1.23 Å computationally) highlight the need for basis-set optimization in DFT models .
How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?
Slow evaporation of polar aprotic solvents (e.g., DMF/water mixtures) at 4°C promotes crystal growth. SHELX software (e.g., SHELXL-2018) is widely used for structure refinement, leveraging high-resolution data (>1.0 Å) to resolve disorder in cyclopentyl or aromatic substituents . For example, 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid was solved with R-factor = 0.043 using SHELX .
Advanced Research Questions
What strategies resolve contradictions between experimental biological activity and in silico predictions for pyrazole-carboxylic acid derivatives?
Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking studies. For triazolothiadiazine derivatives, MD simulations (AMBER force field) revealed that ligand desolvation penalties reduced predicted binding affinity by 30%, aligning with experimental IC₅₀ shifts . Validate predictions using isothermal titration calorimetry (ITC) to quantify entropy-enthalpy compensation .
How do substituents on the pyrazole ring influence electrochemical properties and ligand-protein interactions?
Electron-withdrawing groups (e.g., nitro, carboxyl) enhance hydrogen-bonding capacity. In 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, the nitro group increased acidity (pKa ~2.1) and improved binding to PYCR1 (ΔG = −9.8 kcal/mol via AutoDock Vina) . Cyclopentyl groups introduce steric hindrance, reducing off-target interactions but requiring tailored docking grids .
What methodologies address low yields in palladium-catalyzed cross-coupling reactions of pyrazole intermediates?
Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent systems (toluene/DMF 3:1 v/v) to suppress β-hydride elimination. For Suzuki-Miyaura coupling of 3-bromo-pyrazole esters, adding 10 mol% triphenylphosphine increased yields from 45% to 78% by stabilizing Pd(0) intermediates . Monitor reaction progress via LC-MS to identify byproducts (e.g., dehalogenated species) .
How can computational chemistry guide the design of pyrazole-carboxylic acid analogs with improved pharmacokinetic profiles?
DFT-based QSAR models (e.g., using Gaussian09) predict logP and solubility. For 5-methyl-1-phenyl analogs, reducing logP from 3.2 to 2.1 (via carboxylate prodrugs) improved Caco-2 permeability by 40% . ADMET predictors (e.g., SwissADME) identify metabolic liabilities; cyclopentyl groups reduce CYP3A4-mediated oxidation compared to phenyl substituents .
Methodological Tables
Table 1. Key Synthetic Parameters for Pyrazole-Carboxylic Acid Derivatives
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | EtOH, reflux, 6 h | 65–75 | |
| Alkaline Hydrolysis | 2M NaOH, 80°C, 4 h | 85–90 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 100°C | 70–78 |
Table 2. Comparison of Experimental vs. Computational Bond Lengths (Å)
| Bond | Experimental | DFT (B3LYP) | Deviation |
|---|---|---|---|
| C=O (carboxylic acid) | 1.21 | 1.23 | +1.6% |
| N–N (pyrazole) | 1.35 | 1.37 | +1.5% |
| C–C (cyclopentyl) | 1.53 | 1.51 | −1.3% |
| Data from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
